N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine
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Overview
Description
N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine is a complex organic compound that features a unique structure combining a triazole and thiadiazole ring system
Preparation Methods
The synthesis of N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Biology: The compound’s ability to interact with various biological targets makes it a candidate for enzyme inhibition studies.
Materials Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole and thiadiazole rings play a crucial role in these interactions due to their ability to form hydrogen bonds and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar compounds include:
N-methylbenzylamine: This compound shares the benzyl and methylamine groups but lacks the triazole and thiadiazole rings.
N-benzyl-N-methylethanolamine: Similar in structure but with an ethanolamine group instead of the triazole-thiadiazole system.
N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine is unique due to its combined triazole and thiadiazole rings, which provide distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H21N5S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propan-1-amine |
InChI |
InChI=1S/C20H21N5S/c1-24(15-16-9-4-2-5-10-16)14-8-13-18-23-25-19(21-22-20(25)26-18)17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3 |
InChI Key |
RUPBMVSEUSJYPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC1=NN2C(=NN=C2S1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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